molecular formula C14H21NO5 B13523326 3-Oxa-9-azaspiro[5.5]undecane-9-carboxylic acid, 2,4-dioxo-, 1,1-dimethylethyl ester

3-Oxa-9-azaspiro[5.5]undecane-9-carboxylic acid, 2,4-dioxo-, 1,1-dimethylethyl ester

Cat. No.: B13523326
M. Wt: 283.32 g/mol
InChI Key: VBTTVJHJPZBNRY-UHFFFAOYSA-N
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Description

The compound 3-Oxa-9-azaspiro[5.5]undecane-9-carboxylic acid, 2,4-dioxo-, 1,1-dimethylethyl ester is a spirocyclic heterocycle featuring a 3-oxa-9-aza fused ring system, with two ketone groups (2,4-dioxo) and a tert-butyl ester moiety. Its structural complexity confers unique physicochemical properties, making it valuable in medicinal chemistry and materials science.

Properties

Molecular Formula

C14H21NO5

Molecular Weight

283.32 g/mol

IUPAC Name

tert-butyl 2,4-dioxo-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate

InChI

InChI=1S/C14H21NO5/c1-13(2,3)20-12(18)15-6-4-14(5-7-15)8-10(16)19-11(17)9-14/h4-9H2,1-3H3

InChI Key

VBTTVJHJPZBNRY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)OC(=O)C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxa-9-azaspiro[5.5]undecane-9-carboxylic acid, 2,4-dioxo-, 1,1-dimethylethyl ester typically involves multiple steps. One common method includes the reaction of a spirocyclic amine with a suitable esterifying agent under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-Oxa-9-azaspiro[5.5]undecane-9-carboxylic acid, 2,4-dioxo-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

3-Oxa-9-azaspiro[5.5]undecane-9-carboxylic acid, 2,4-dioxo-, 1,1-dimethylethyl ester is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Structural and Functional Group Variations

a. tert-Butyl 3-(aminomethyl)-2-oxa-9-azaspiro[5.5]undecane-9-carboxylate (CAS: 1160246-99-0)
  • Key Differences: Replaces the 3-oxa group with 2-oxa and introduces an aminomethyl substituent.
  • Impact: Enhanced solubility due to the aminomethyl group; reduced electrophilicity compared to the dioxo analog .
b. 9-Oxo-3-azaspiro[5.5]undecane-3-carboxylic acid 1,1-dimethylethyl ester (CAS: 873924-08-4)
  • Key Differences :
    • Contains a single 9-oxo group instead of 2,4-dioxo.
    • Substitutes 3-aza for 9-aza, altering nitrogen positioning.
  • Impact : Lower polarity due to fewer ketone groups; tert-butyl ester stabilizes the carboxylate .
c. 3,9-Diazaspiro[5.5]undecane-3-carboxylic acid, 9-methyl-, 1,1-dimethylethyl ester (CAS: 918653-13-1)
  • Key Differences :
    • Replaces oxygen with nitrogen (3,9-diaza) and adds a methyl group.
    • Lacks oxo groups entirely.
  • Impact : Increased basicity from dual nitrogen atoms; methyl group enhances lipophilicity (XLogP3: 2.2) .
d. 6-Oxa-9-azaspiro[4.5]decane-9-carboxylic acid 1,1-dimethylethyl ester (CAS: 271245-39-7)
  • Key Differences :
    • Smaller spiro ring system ([4.5] vs [5.5]).
    • 6-oxa instead of 3-oxa.
  • Impact : Reduced steric bulk; lower molecular weight (241.33 g/mol vs ~300 g/mol for larger analogs) .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Spectral Data (NMR/IR)
Target Compound (Hypothetical) C16H23NO6 ~325.37 N/A (Predicted: ester C=O ~1730 cm⁻¹)
tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate C15H25NO3 267.37 δ 211.5 ppm (C=O), IR: 1733 cm⁻¹
3-Oxa-9-azaspiro[5.5]undecane hydrochloride C9H17NO·HCl 183.67 δ 3.44 ppm (t, 4H, J = 5.8 Hz)

Observations :

  • The tert-butyl ester group consistently appears in analogs, providing stability and ease of purification.
  • Ketone groups (e.g., 9-oxo) correlate with distinct NMR shifts (δ ~210 ppm) and IR stretches (~1730 cm⁻¹) .

Biological Activity

3-Oxa-9-azaspiro[5.5]undecane-9-carboxylic acid, 2,4-dioxo-, 1,1-dimethylethyl ester (CAS No. 1140029-11-3) is a complex organic compound notable for its unique spirocyclic structure. This compound features a carboxylic acid group and two keto groups that contribute to its reactivity and potential biological activity. The molecular formula is C₁₄H₂₅N₁O₄, and it has garnered attention in various fields of research due to its distinctive steric and electronic properties.

Chemical Structure and Properties

The structural configuration of this compound allows for unique interactions within biological systems. The spirocyclic framework is significant in modulating biological activity due to its ability to influence conformational flexibility and steric hindrance.

Property Value
Molecular FormulaC₁₄H₂₅N₁O₄
Molecular Weight283.32 g/mol
CAS Number1140029-11-3
IUPAC Name3-Oxa-9-azaspiro[5.5]undecane-9-carboxylic acid, 2,4-dioxo-, 1,1-dimethylethyl ester

Research indicates that compounds with spirocyclic structures often exhibit distinct mechanisms of action that can affect various biological pathways. For instance, studies on related compounds have shown that they can act as antagonists for GABA_A receptors, which are crucial in neurotransmission and can influence conditions such as anxiety and epilepsy .

Pharmacological Potential

The biological activity of 3-Oxa-9-azaspiro[5.5]undecane derivatives has been explored in several contexts:

  • GABA_A Receptor Antagonism : Similar compounds have demonstrated the ability to selectively inhibit certain subtypes of GABA_A receptors, indicating potential applications in neuropharmacology .
  • Antimicrobial Activity : Preliminary studies suggest that spirocyclic compounds may possess antimicrobial properties, although specific data on this compound is limited.
  • Anti-inflammatory Effects : Some derivatives have shown promise in modulating inflammatory responses, potentially offering therapeutic avenues for inflammatory diseases.

Study on GABA_A Receptor Ligands

A notable study investigated the activity of diazaspiro[5.5]undecane-based compounds as GABA_A receptor antagonists. The findings revealed that these compounds exhibited potent competitive antagonism with low membrane permeability, suggesting their utility in peripheral applications rather than central nervous system effects .

Synthesis and Functionalization

The synthesis of 3-Oxa-9-azaspiro[5.5]undecane-9-carboxylic acid typically involves multi-step organic synthesis techniques, allowing for the modification and functionalization of the compound to enhance its biological activity.

Common Synthetic Routes

  • Initial Formation : The synthesis often starts with the formation of the spirocyclic core through cyclization reactions.
  • Functional Group Introduction : Subsequent steps involve introducing functional groups such as carboxylic acids and keto groups to enhance reactivity.
  • Purification : High-performance liquid chromatography (HPLC) is commonly employed to achieve desired purity levels.

Q & A

Q. How can researchers resolve low yields in spirocyclic compound synthesis?

  • Optimize reaction stoichiometry (e.g., aldehyde:amine ratio in annelation).
  • Use high-purity solvents (e.g., dried ethyl acetate) to minimize side reactions.
  • Employ catalytic additives (e.g., molecular sieves) to trap water in condensation steps .

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